molecular formula C16H16N2O2 B2887293 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one CAS No. 333411-66-8

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one

Cat. No.: B2887293
CAS No.: 333411-66-8
M. Wt: 268.316
InChI Key: MYBBCQNWHAQBTO-UHFFFAOYSA-N
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Description

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one is a quinolinone derivative characterized by a furan-2-ylmethylamino-methyl substituent at position 3 and a methyl group at position 7 of the quinolin-2-one scaffold. Quinolinone derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The methyl group at position 7 likely influences lipophilicity and steric effects, impacting bioavailability and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(furan-2-ylmethylamino)methyl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-4-5-12-8-13(16(19)18-15(12)7-11)9-17-10-14-3-2-6-20-14/h2-8,17H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBBCQNWHAQBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Quinoline Skeleton Construction

The quinoline backbone is typically constructed via the Gould–Jacobs reaction or Friedlander annulation. A modified approach involves condensing 7-methyl-1H-quinolin-2-one precursors with appropriately functionalized intermediates. For example, 4-hydroxy-7-methylquinolin-2(1H)-one serves as a key starting material in acid-catalyzed tandem reactions, enabling subsequent functionalization at the 3-position.

Friedel–Crafts-Type Alkylation

Propargylic alcohols have been employed in Friedel–Crafts alkylation to introduce allenyl or alkyl groups at the 3-position of the quinoline core. Using p-toluenesulfonic acid (pTsOH) as a catalyst in 1,2-dichloroethane (DCE) at 80°C, this step achieves 70–85% yields (Table 1).

Table 1. Catalyst Screening for Friedel–Crafts Alkylation

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
pTsOH·H₂O DCE 80 1 70
TfOH DCE 80 1 57
Yb(OTf)₃ DCE 25 0.5 23

Introduction of the Furan-2-ylmethylamino-methyl Group

The critical 3-{[(furan-2-ylmethyl)-amino]-methyl} substituent is introduced through nucleophilic substitution or reductive amination.

Nucleophilic Amination

Bromomethyl intermediates, such as 3-bromomethyl-7-methyl-1H-quinolin-2-one, react with furan-2-ylmethylamine in polar aprotic solvents. A representative protocol uses dimethylformamide (DMF) at 50°C with potassium carbonate as a base, achieving 65–78% yields.

Reaction Scheme:
$$ \text{3-Bromomethyl-7-methylquinolin-2-one} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} $$

Reductive Amination

Alternative routes employ reductive amination of 3-formyl-7-methylquinolin-2-one with furan-2-ylmethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates this transformation, yielding 72–80% product after 12 hours.

Optimization of Reaction Conditions

Solvent Effects

Non-polar solvents like DCE favor Friedel–Crafts alkylation, while polar aprotic solvents (DMF, DMSO) enhance nucleophilic amination rates. Mixed solvent systems (e.g., DCE:MeOH 4:1) balance reactivity and solubility, particularly for intermediates with low polarity.

Catalytic Systems

Brønsted acids (pTsOH) outperform Lewis acids (Yb(OTf)₃, Sc(OTf)₃) in Friedel–Crafts steps due to superior protonation efficiency. For amination, heterogeneous catalysts like Amberlyst-15 reduce side reactions compared to homogeneous bases.

Temperature and Time

  • Friedel–Crafts alkylation: 80°C for 1 hour maximizes yield without decomposition.
  • Nucleophilic amination: 50°C for 6–8 hours optimizes substitution while minimizing furan ring oxidation.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for large-scale preparation. Key advantages include:

  • Precision heating: Microreactors maintain 80°C ± 0.5°C during Friedel–Crafts steps.
  • In-line purification: Scavenger resins remove excess furan-2-ylmethylamine, reducing downstream processing.

Quality Control Metrics

  • Purity: HPLC assays >99.5% using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water).
  • Byproducts: Limits set at <0.1% for residual solvents (DMF, DCE) and <0.05% for genotoxic impurities (bromomethyl intermediates).

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison

Parameter Friedel–Crafts + Amination Reductive Amination
Total Yield (%) 58–65 68–72
Purity (%) 97–99 95–98
Scalability Excellent Moderate
Cost Efficiency High Moderate

Chemical Reactions Analysis

Types of Reactions

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinoline core could produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one can be contextualized by comparing it to analogous quinolinone derivatives.

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 3: Furan-2-ylmethylamino-methyl; 7: methyl C₁₇H₁₈N₂O₂ 294.34 Potential antimicrobial activity; furan enhances electronic interactions
7-Methyl-3-(phenethylamino-methyl)-1H-quinolin-2-one (CAS 919022-89-2) 3: Phenethylamino-methyl; 7: methyl C₂₀H₂₁N₂O 305.39 Phenethyl group may improve membrane penetration; used in pharmaceutical research
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1: Cyclopropyl; 6: fluoro; 7: chloro C₁₃H₁₂ClFNO 267.70 Dihydroquinolinone core increases saturation; halogen substituents enhance bioactivity
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one 6: Amino; 7: fluoro; tetrahydro core C₉H₉FN₂O 180.18 Saturated ring improves solubility; amino and fluoro groups favor hydrogen bonding
6-Ethyl-3-phenyl-1H-quinolin-2-one (CAS 1031928-35-4) 3: Phenyl; 6: ethyl C₁₇H₁₅NO 249.31 Ethyl and phenyl groups enhance lipophilicity; used in material science

Structural and Electronic Effects

  • Furan vs. Phenethyl Substituents: The furan-2-ylmethyl group in the target compound introduces a planar, electron-rich heterocycle, which may facilitate π-π stacking or hydrogen bonding with biological targets .
  • Halogenation Effects: Chloro and fluoro substituents in 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one increase electronegativity and metabolic stability, making the compound resistant to oxidative degradation.
  • Saturation and Solubility: The tetrahydroquinolinone derivative (CID 43453282) exhibits a saturated ring system, which likely improves aqueous solubility compared to the fully aromatic target compound.

Physicochemical Properties

  • Molecular Weight : With a molecular weight of 294.34 g/mol, the target compound adheres to Lipinski’s rule of five, suggesting favorable oral bioavailability .

Biological Activity

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one, also known as a derivative of quinolinone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C16H16N2O2C_{16}H_{16}N_{2}O_{2} and a molecular weight of 268.31 g/mol, is synthesized through various methods and exhibits a range of pharmacological properties, particularly in cancer treatment and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves the coupling of furan derivatives with quinolinone precursors. Various synthetic pathways have been explored, including Pd-catalyzed reactions that facilitate the formation of complex structures with high yields and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant cytotoxic effects against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The following table summarizes the IC50 values observed in these studies:

Compound Cell Line IC50 (µM)
This compoundMDA-MB-23128
This compoundPC-348

These values indicate that the compound exhibits a dose-dependent inhibition of cell viability, suggesting its potential as an effective therapeutic agent in oncology .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that plays a crucial role in stabilizing various oncoproteins. Inhibition of Hsp90 leads to the degradation of these proteins, thereby inducing apoptosis in cancer cells . The compound has also been shown to stabilize Hsp70 levels without triggering heat shock response (HSR), further contributing to its anticancer activity .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been evaluated for its enzyme inhibitory activities. Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although further research is needed to elucidate specific targets and mechanisms .

Case Studies

  • Study on MDA-MB-231 and PC-3 Cells : A comprehensive study assessed the growth-inhibitory potency of various quinoline derivatives, including our compound of interest. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 72 hours of exposure .
  • Enzyme Profiling : Another investigation into the enzyme inhibitory properties revealed that compounds similar to this compound exhibited varying degrees of inhibition against phosphatases and kinases, suggesting their utility in drug development targeting metabolic disorders .

Q & A

What are the established synthetic routes for 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one?

Basic Research Question
The synthesis typically involves multi-step protocols:

  • Quinoline Core Formation : A Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce formyl/acetyl groups to the quinoline backbone, as seen in analogous 2-chloro-3-formyl quinolines .
  • Furan-Amino Methylation : Subsequent reductive amination or nucleophilic substitution introduces the furan-2-ylmethylamine moiety. For example, PS-BEMP-catalyzed reactions in THF efficiently couple N-(furan-2-ylmethyl) intermediates with quinoline precursors, achieving yields up to 98% under optimized conditions .
  • Purification : Column chromatography and crystallization (e.g., from CH₂Cl₂/di-isopropylether) are critical for isolating the pure compound .

How is the structural confirmation of this compound performed?

Basic Research Question
Structural validation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key signals, such as the furan methylene protons (δ ~4.2–4.5 ppm) and quinolin-2-one carbonyl (δ ~160–165 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the spatial arrangement, with software like SHELXL refining hydrogen-bonding networks (e.g., N–H⋯N interactions) and π-π stacking in the crystal lattice .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺) and isotopic pattern .

What challenges are encountered in optimizing synthetic yield?

Advanced Research Question
Key challenges include:

  • Catalyst Efficiency : While PS-BEMP achieves near-quantitative yields in THF, alternative catalysts (e.g., InCl₃) under microwave irradiation show lower yields (~63%), highlighting the need for precise catalyst selection and reaction time control .
  • Byproduct Formation : Competing reactions, such as over-alkylation or furan ring opening, may occur if stoichiometry or temperature deviates from optimal ranges .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, whereas protic solvents may deactivate intermediates .

How does the furan substituent influence biological activity?

Advanced Research Question
The furan-2-ylmethyl group contributes to:

  • Binding Affinity : In β-secretase (BACE1) inhibition, furan’s oxygen atom forms hydrogen bonds with catalytic aspartate residues, as observed in hydroxyethylamine-based inhibitors .
  • Metabolic Stability : The furan ring may enhance resistance to oxidative degradation compared to phenyl analogs, though it could introduce hepatotoxicity risks in vivo .
  • Solubility : The heterocyclic ring improves aqueous solubility relative to purely aromatic substituents, facilitating in vitro assays .

Are computational models available to predict binding modes?

Advanced Research Question
Yes:

  • Docking Studies : Software like ORTEP-III (with GUI) models interactions between the quinolin-2-one core and target proteins (e.g., BACE1 active site) .
  • MD Simulations : Molecular dynamics assess stability of the furan-protein interaction over time, identifying key residues for mutagenesis studies .
  • QSAR Models : Quantitative structure-activity relationships correlate substituent electronic properties (e.g., Hammett constants) with inhibitory potency .

How do structural modifications impact pharmacokinetics?

Advanced Research Question
Modifications alter:

  • Bioavailability : Methyl groups at position 7 (quinoline) reduce first-pass metabolism by sterically shielding labile sites .
  • Half-Life : Introducing electron-withdrawing groups (e.g., -CF₃) on the furan ring enhances plasma stability but may reduce blood-brain barrier penetration .
  • Prodrug Strategies : Phosphorylation of the 2-one oxygen or PEGylation of the amino-methyl group improves solubility and sustained release in vivo .

How are data contradictions resolved in structural studies?

Advanced Research Question
Discrepancies between spectral and crystallographic data are addressed by:

  • Multi-Technique Validation : Cross-referencing NMR/IR with X-ray data ensures conformational accuracy (e.g., distinguishing keto-enol tautomers) .
  • Density Functional Theory (DFT) : Computational optimization of molecular geometry identifies energetically favorable conformers, resolving conflicts in bond lengths/angles .
  • Crystallographic Refinement : SHELXL’s constraints (e.g., riding hydrogen models) refine disordered regions in electron density maps .

What in vitro assays are recommended for activity screening?

Advanced Research Question
Standard protocols include:

  • Enzyme Inhibition : Fluorescence-based BACE1 assays (λₑₓ = 320 nm, λₑₘ = 405 nm) with recombinant enzyme and synthetic substrate (e.g., Rh-EVNLDAEFK-Quencher) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values and selectivity indices .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility, critical for formulation studies .

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